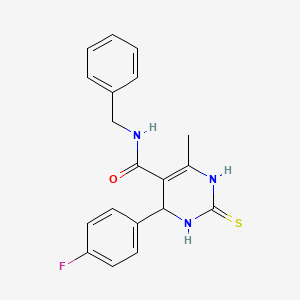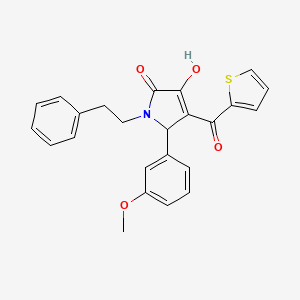
N-benzyl-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a fluorophenyl group, and a sulfanylidene group
準備方法
The synthesis of N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, benzyl chloride, and other reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper.
Reaction Steps: The synthesis may involve several key steps, including nucleophilic substitution, cyclization, and oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to increase efficiency and yield.
化学反応の分析
N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Cyclization: Cyclization reactions can be performed to form ring structures, which may involve the use of catalysts and specific reaction conditions.
科学的研究の応用
N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression.
類似化合物との比較
N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be compared with similar compounds, such as:
N-Benzyl-4-fluorobenzenesulfonamide: This compound has a similar structure but lacks the tetrahydropyrimidine ring.
N-Benzyl-4-fluoroaniline: This compound is structurally similar but does not contain the sulfanylidene group.
N-Benzyl-4-fluorophenyl-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a tetrahydropyrimidine ring.
特性
分子式 |
C19H18FN3OS |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-benzyl-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H18FN3OS/c1-12-16(18(24)21-11-13-5-3-2-4-6-13)17(23-19(25)22-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H,21,24)(H2,22,23,25) |
InChIキー |
ZHPBQOOINYOHDS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B15007593.png)
![(2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B15007597.png)
![2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B15007604.png)
![N,4,4,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15007608.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007614.png)
![5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole](/img/structure/B15007620.png)
![2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide](/img/structure/B15007628.png)
![4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B15007634.png)
![(5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B15007646.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15007653.png)

![3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15007673.png)
![1-acetyl-6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15007681.png)

